Cas no 1520029-54-2 (7-Bromo-indolizine-3-carboxylic acid)

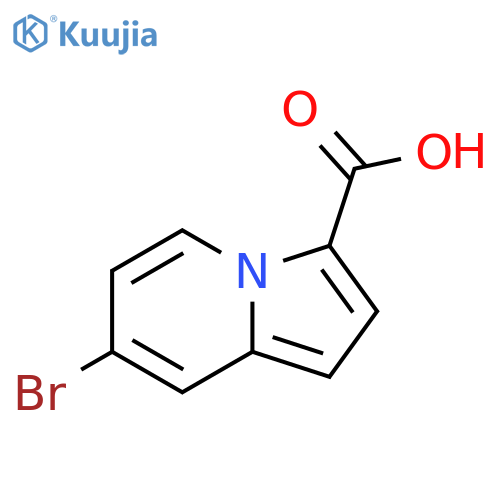

1520029-54-2 structure

商品名:7-Bromo-indolizine-3-carboxylic acid

CAS番号:1520029-54-2

MF:C9H6BrNO2

メガワット:240.053441524506

MDL:MFCD32899700

CID:5161133

7-Bromo-indolizine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Indolizinecarboxylic acid, 7-bromo-

- 7-Bromo-indolizine-3-carboxylic acid

-

- MDL: MFCD32899700

- インチ: 1S/C9H6BrNO2/c10-6-3-4-11-7(5-6)1-2-8(11)9(12)13/h1-5H,(H,12,13)

- InChIKey: YRKLMDKKAHRPQB-UHFFFAOYSA-N

- ほほえんだ: C1=C2N(C=CC(Br)=C2)C(C(O)=O)=C1

7-Bromo-indolizine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1126715-5g |

7-Bromo-indolizine-3-carboxylic acid |

1520029-54-2 | 95% | 5g |

$7705 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126715-5g |

7-Bromo-indolizine-3-carboxylic acid |

1520029-54-2 | 95% | 5g |

$7705 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1126715-500mg |

7-Bromo-indolizine-3-carboxylic acid |

1520029-54-2 | 95% | 500mg |

$1115 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126715-1g |

7-Bromo-indolizine-3-carboxylic acid |

1520029-54-2 | 95% | 1g |

$2105 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126715-250mg |

7-Bromo-indolizine-3-carboxylic acid |

1520029-54-2 | 95% | 250mg |

$665 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1126715-1g |

7-Bromo-indolizine-3-carboxylic acid |

1520029-54-2 | 95% | 1g |

$2105 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1126715-5g |

7-Bromo-indolizine-3-carboxylic acid |

1520029-54-2 | 95% | 5g |

$7705 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1126715-1g |

7-Bromo-indolizine-3-carboxylic acid |

1520029-54-2 | 95% | 1g |

$2105 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1126715-500mg |

7-Bromo-indolizine-3-carboxylic acid |

1520029-54-2 | 95% | 500mg |

$1115 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1126715-100mg |

7-Bromo-indolizine-3-carboxylic acid |

1520029-54-2 | 96% | 100mg |

$420 | 2022-11-01 |

7-Bromo-indolizine-3-carboxylic acid 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

1520029-54-2 (7-Bromo-indolizine-3-carboxylic acid) 関連製品

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量